molecular formula C19H13NO2S B2979071 Benzo[d]thiazol-2-ylmethyl 1-naphthoate CAS No. 327971-31-3

Benzo[d]thiazol-2-ylmethyl 1-naphthoate

Cat. No.: B2979071
CAS No.: 327971-31-3
M. Wt: 319.38
InChI Key: DJFUFUXVYFXOAN-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 1-naphthoate is an ester derivative combining a benzothiazole moiety with a naphthoate group. Benzothiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The ester linkage in this compound likely enhances its lipophilicity, influencing its pharmacokinetic behavior.

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl naphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2S/c21-19(15-9-5-7-13-6-1-2-8-14(13)15)22-12-18-20-16-10-3-4-11-17(16)23-18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFUFUXVYFXOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Benzo[d]thiazol-2-ylmethyl 1-naphthoate typically involves the coupling of substituted 2-amino benzothiazoles with naphthoic acid derivatives. One common method involves the condensation of 2-aminobenzenethiol with aromatic acid chloride compounds at room temperature, using catalysts such as 1-butylimidazole tetrafluoroborate ionic liquid . This method provides a high yield of the desired product under mild reaction conditions.

Chemical Reactions Analysis

Benzo[d]thiazol-2-ylmethyl 1-naphthoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzothiazole ring can be substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-ylmethyl 1-naphthoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound can induce apoptosis by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Insights :

  • Lower yields (27–35%) in some syntheses highlight challenges in optimizing reactions for benzothiazole-containing compounds .

Insights :

  • The presence of electron-withdrawing groups (e.g., fluorine in ) may enhance antimicrobial efficacy by increasing compound reactivity .
  • Ionic naphtho-thiazolium salts (–7) are likely used as dyes or sensors due to their extended conjugation systems .

Physicochemical Properties

Table 3: Molecular and Polar Properties

Compound Molecular Weight (g/mol) PSA (Ų) LogP (Predicted) Reference
Benzo[d]thiazol-2-ylmethyl 1-naphthoate (hypothetical) ~325 (estimated) ~50–60 ~3.5 N/A
Naphtho[1,2-d]thiazolium iodide 644.63 7.12 N/A
2-(Benzo[d]thiazol-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol ~350 (estimated) ~80 ~2.8

Insights :

  • The low polar surface area (PSA = 7.12 Ų) of the naphtho-thiazolium iodide suggests poor water solubility, typical of ionic dyes .
  • Higher PSA values in thieno-pyrimidine hybrids () indicate better solubility in polar solvents, beneficial for drug delivery .

Biological Activity

Benzo[d]thiazol-2-ylmethyl 1-naphthoate is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a naphthalene moiety linked to a benzo[d]thiazole unit through a methyl ester functional group. This unique structure contributes to its biological activity, particularly in inhibiting various enzymes and modulating cellular pathways.

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and other diseases. For instance, studies have highlighted its potential as an inhibitor of tyrosyl-DNA phosphodiesterase I, which is crucial for DNA repair processes .
  • Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. In particular, derivatives of thiazolidinones related to this compound exhibited significant antitumor activity by reducing cell viability in glioblastoma multiforme cells .

Pharmacological Studies

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
Enzyme InhibitionTyrosyl-DNA phosphodiesterase
Antitumor ActivityCytotoxicity in glioma
Antimicrobial PropertiesBroad-spectrum activity

Case Studies

  • Antitumor Effects : A study conducted by Da Silva et al. evaluated the cytotoxicity of several thiazolidinone derivatives, including this compound. The results indicated that certain derivatives significantly inhibited the growth of glioblastoma cells, suggesting potential for cancer treatment .
  • Antimicrobial Activity : Another investigation revealed that this compound exhibited notable antimicrobial properties against various pathogens, indicating its potential application in treating infectious diseases .

Toxicological Profile

While the compound shows promising biological activities, understanding its toxicity is crucial for therapeutic applications. Preliminary studies suggest that the compound has a favorable safety profile; however, detailed toxicological assessments are needed to fully understand its effects on human health.

Future Directions

The biological activity of this compound opens avenues for further research:

  • Drug Development : Given its enzyme-inhibitory properties and antitumor activity, there is potential for developing new therapeutic agents based on this compound.
  • Mechanistic Studies : Further research is warranted to elucidate the precise mechanisms through which this compound exerts its biological effects.

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